2,7-bis(2-phenoxyethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-bis(2-phenoxyethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound with a unique structure that includes phenoxyethyl groups and a benzo[lmn][3,8]phenanthroline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis(2-phenoxyethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. One common method includes the reaction of 2,7-dibromo-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,7-bis(2-phenoxyethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl groups can be oxidized to form corresponding phenoxyacetyl derivatives.
Reduction: The compound can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The phenoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetyl derivatives, while reduction could produce hydrogenated phenanthroline derivatives.
Scientific Research Applications
2,7-bis(2-phenoxyethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,7-bis(2-phenoxyethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique catalytic or photophysical properties. In biological applications, the compound may interact with cellular components, potentially altering cellular processes through fluorescence or other mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4,9-Dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
- 2,7-Bis[2-(dimethylamino)ethyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Uniqueness
2,7-bis(2-phenoxyethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is unique due to its phenoxyethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve .
Properties
Molecular Formula |
C30H22N2O6 |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
6,13-bis(2-phenoxyethyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C30H22N2O6/c33-27-21-11-13-23-26-24(30(36)32(29(23)35)16-18-38-20-9-5-2-6-10-20)14-12-22(25(21)26)28(34)31(27)15-17-37-19-7-3-1-4-8-19/h1-14H,15-18H2 |
InChI Key |
YGRBNWXBSRYCBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)CCOC6=CC=CC=C6)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.